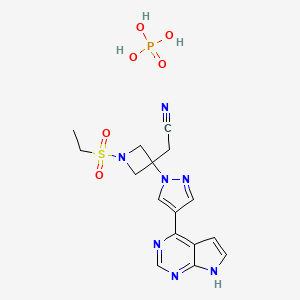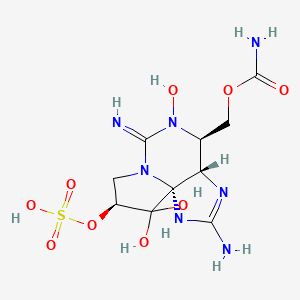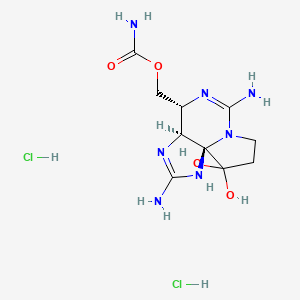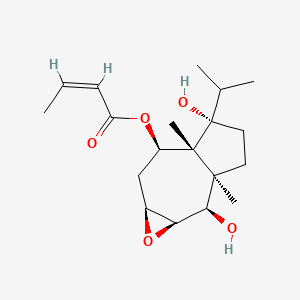
Baricitinib phosphate
Overview
Description
Baricitinib phosphate is a pharmaceutical compound used primarily in the treatment of rheumatoid arthritis and other autoimmune diseases. It functions as an inhibitor of Janus kinase enzymes, which play a crucial role in the signaling pathways that regulate immune responses and inflammation .
Mechanism of Action
Target of Action
Baricitinib phosphate primarily targets the Janus kinases (JAKs), specifically JAK1 and JAK2 . These kinases are intracellular enzymes that play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis .
Mode of Action
This compound acts as a selective, reversible inhibitor of JAK1 and JAK2 . By inhibiting the actions of JAK1 and JAK2, baricitinib attenuates JAK-mediated inflammation and immune responses . This interaction results in the modulation of signals from cytokines and growth factor receptors involved in inflammation and immune cell function .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates key cytokines that are upregulated in patients with systemic lupus erythematosus (SLE) and may play a role in a multitargeted mechanism beyond the interferon (IFN) signature . The affected pathways include the IFN-alpha/gamma, JAK-signal transducer and activator of transcription 3 (STAT3), and nuclear factor kappa B (NF-κB) pathways .
Pharmacokinetics
This compound demonstrates dose-linear and time-invariant pharmacokinetics, with low oral-dose clearance (17 L/h) and minimal systemic accumulation observed following repeat dosing . The mean renal clearance of baricitinib was determined to be approximately 2 L/h . The effect of a high-fat meal on baricitinib pharmacokinetics was found to be insignificant .
Result of Action
The molecular and cellular effects of this compound’s action include the significant reduction of C-C motif chemokine ligand (CCL) 19, C-X-C motif chemokine ligand (CXCL) 10, tumour necrosis factor alpha (TNF-α), TNF receptor superfamily member (TNFRSF)9/CD137, PD-L1, IL-6 and IL-12β in patients treated with baricitinib . Baricitinib also suppressed JAK/STAT3 pathway activity and colony-stimulating factor 1 (CSF-1) expression in cultured neuronal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the efficacy of baricitinib can be influenced by the patient’s health status and the presence of other medications
Biochemical Analysis
Biochemical Properties
Baricitinib phosphate interacts with various biomolecules, primarily enzymes like JAK1 and JAK2 . These enzymes play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis . By inhibiting the actions of JAK1 and JAK2, this compound attenuates JAK-mediated inflammation and immune responses .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces key cytokines that are upregulated in patients with SLE .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting JAK1 and JAK2, this compound blocks cytokine signaling, which is a crucial part of the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown to have a strong effect on cytokine dysregulation in SLE patients at baseline, with significant reductions observed at week 12 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to effectively attenuate autoimmune features including renal inflammation in lupus-prone mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the JAK-STAT signaling pathway . This interaction can lead to effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of baricitinib phosphate involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of solvents such as methanol and phosphate buffer, with precise control over temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. High-performance liquid chromatography is often employed to monitor the purity of the final product and identify any impurities that may arise during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Baricitinib phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the pyrazole and pyrrolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied to understand their potential therapeutic applications .
Scientific Research Applications
Baricitinib phosphate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A Janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.
Upadacitinib: A selective Janus kinase inhibitor used for rheumatoid arthritis and other autoimmune diseases
Uniqueness
Baricitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which allows for targeted inhibition of these enzymes with fewer off-target effects. This selectivity contributes to its efficacy and safety profile in treating autoimmune diseases .
Properties
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOWTFFUBBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657980 | |
| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187595-84-1 | |
| Record name | Baricitinib phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARICITINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)










![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


